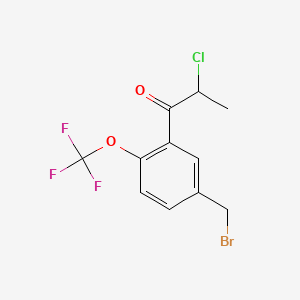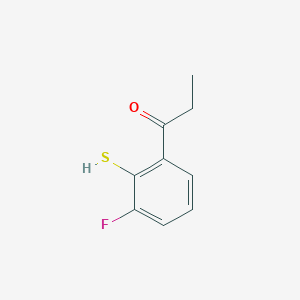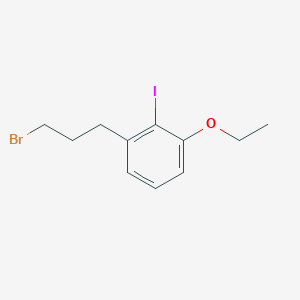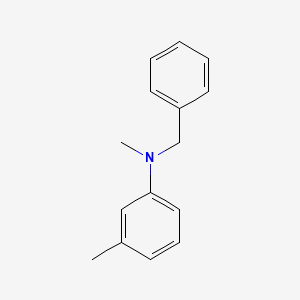![molecular formula C16H14ClNO5 B14065790 [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride CAS No. 101119-04-4](/img/structure/B14065790.png)
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is an organic compound with the molecular formula C15H12ClNO5. It is a derivative of benzaldehyde and is characterized by the presence of benzyloxy, methoxy, and nitro functional groups attached to a phenyl ring, along with an acetyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional group compatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride typically involves the following steps:
Nitration: The starting material, 4-benzyloxy-3-methoxybenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.
Acetylation: The nitrated product is then subjected to acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acetylation processes to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the nitro group.
科学研究应用
[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: Employed in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Lacks the nitro and acetyl chloride groups, making it less reactive in certain types of chemical reactions.
3-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: Similar structure but lacks the acetyl chloride group, affecting its reactivity towards nucleophiles.
4-Benzyloxy-3-methoxy-2-nitrobenzoic acid: Contains a carboxylic acid group instead of an acetyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of both the nitro and acetyl chloride groups in [4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride makes it uniquely reactive towards a wide range of nucleophiles, allowing for the synthesis of diverse derivatives. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and research applications.
属性
CAS 编号 |
101119-04-4 |
|---|---|
分子式 |
C16H14ClNO5 |
分子量 |
335.74 g/mol |
IUPAC 名称 |
2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3 |
InChI 键 |
ZKSLVSSWNYVGLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)



![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)



